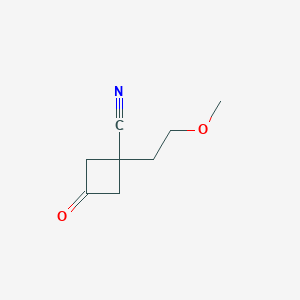

1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile

CAS No.: 2229189-65-3

Cat. No.: VC6185063

Molecular Formula: C8H11NO2

Molecular Weight: 153.181

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2229189-65-3 |

|---|---|

| Molecular Formula | C8H11NO2 |

| Molecular Weight | 153.181 |

| IUPAC Name | 1-(2-methoxyethyl)-3-oxocyclobutane-1-carbonitrile |

| Standard InChI | InChI=1S/C8H11NO2/c1-11-3-2-8(6-9)4-7(10)5-8/h2-5H2,1H3 |

| Standard InChI Key | NAXCDDCJWXIOLF-UHFFFAOYSA-N |

| SMILES | COCCC1(CC(=O)C1)C#N |

Introduction

Structural Characterization and Theoretical Properties

Molecular Architecture

The compound features a cyclobutane ring substituted with:

-

A 3-oxo group (ketone) at position 3.

-

A 1-cyano group (carbonitrile) at position 1.

-

A 2-methoxyethyl side chain at position 1.

While the exact crystal structure remains undetermined, comparative analysis with 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile suggests a strained cyclobutane ring with bond angles near 90°, typical for four-membered rings. The methoxyethyl group likely adopts a staggered conformation to minimize steric hindrance.

Table 1: Theoretical Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 177.19 g/mol |

| SMILES | COC(C)CC1(CC(=O)C1)C#N |

| Topological Polar SA | 66.7 Ų |

| Hydrogen Bond Donors | 0 |

Synthesis Methodologies and Challenges

Analogous Synthesis Routes

The patent CN103232340A details a three-step synthesis of 3-oxocyclobutanecarboxylic acid using acetone, bromine, and malononitrile . Key steps include:

-

Dibromination: Acetone reacts with bromine to form 1,3-dibromo-2-propanone.

-

Cyclization: Malononitrile and dibrominated acetone undergo nucleophilic substitution under phase-transfer catalysis (tetrabutylammonium bromide) to yield 3,3-dicyanocyclobutanone.

-

Hydrolysis: The dicyano intermediate is hydrolyzed to the carboxylic acid.

Esterification and Functionalization

Ambeed.com documents esterification of 3-oxocyclobutanecarboxylic acid with benzyl bromide (41.9% yield) . Applying similar conditions:

Spectroscopic and Analytical Data

Predicted Spectral Features

-

IR Spectroscopy: Strong absorption at ~2240 cm⁻¹ (C≡N stretch), ~1700 cm⁻¹ (ketone C=O).

-

¹H NMR:

-

δ 3.3–3.5 ppm (m, 4H, -OCH₂CH₂-).

-

δ 3.2–3.4 ppm (m, 3H, cyclobutane CH₂).

-

δ 1.8–2.0 ppm (m, 2H, cyclobutane CH₂ adjacent to ketone).

-

Chromatographic Behavior

Based on the phenyl analog’s logP (~1.8) , reversed-phase HPLC with a C18 column and acetonitrile/water mobile phase would likely achieve separation.

Applications and Research Directions

Medicinal Chemistry

Cyclobutane derivatives exhibit bioactivity via strain-release reactivity. The nitrile group may act as a electrophile for covalent inhibitor design, while the ketone enables Schiff base formation.

Materials Science

Conjugated nitrile-ketone systems could serve as photoactive moieties in organic semiconductors. Strain energy (~27 kcal/mol for cyclobutane) might enhance charge transport properties.

Challenges and Future Work

-

Synthesis Optimization: Developing regioselective methods for methoxyethyl incorporation.

-

Stability Studies: Assessing hydrolytic sensitivity of the nitrile group under physiological conditions.

-

Toxicity Profiling: Addressing potential cyanide release risks in biological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume